molecular formula C17H15ClN4O2 B2532471 N-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1788532-03-5

N-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2532471
CAS No.: 1788532-03-5
M. Wt: 342.78
InChI Key: RESPFVUKSOSMKE-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmaceuticals and biologically active compounds. The compound also contains a carboxamide group (-CONH2), which is a common functional group in bioactive molecules and drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a Huisgen cycloaddition, a type of click chemistry. The carboxamide group could be introduced through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the carboxamide group. The phenyl rings and the methoxy and chloro substituents would also contribute to the overall structure .


Chemical Reactions Analysis

As a 1,2,3-triazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound would be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxamide group could form hydrogen bonds, affecting the compound’s solubility and reactivity .

Scientific Research Applications

Antimicrobial Activities

N-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide and its derivatives have been explored for their antimicrobial properties. A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some compounds exhibited good or moderate activities against tested microorganisms, indicating their potential in antimicrobial therapy. Another research highlighted the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic agents, which implies a broader application spectrum of triazole derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

The triazole derivative, specifically 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid medium. A study conducted by Bentiss et al. (2009) reported an inhibition efficiency of up to 98% at a certain concentration, showcasing the potential of triazole derivatives in corrosion control (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Electronic and Optical Properties

Molecular, electronic, nonlinear optical, and spectroscopic analyses of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones revealed significant insights into the electronic properties of these compounds. Beytur and Avinca (2021) performed experimental and theoretical studies, including DFT calculations, to understand the electronic properties and potential applications of these triazole derivatives in optoelectronic devices (Beytur & Avinca, 2021).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

The 1,2,3-triazole scaffold is a focus of ongoing research in medicinal chemistry due to its versatility and the wide range of biological activities exhibited by 1,2,3-triazole derivatives. Future research could explore the biological activity of this compound and its potential uses in medicine .

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-10-8-13(14(24-2)9-12(10)18)19-17(23)16-15(20-22-21-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESPFVUKSOSMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=NNN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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